molecular formula C15H29NO5 B13680391 Boc-Dil

Boc-Dil

Cat. No.: B13680391
M. Wt: 303.39 g/mol
InChI Key: GFPJDRFAAIJFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Dil is typically synthesized by reacting di-tert-butyl dicarbonate (Boc2O) with the desired amine under basic conditions. Common bases used in this reaction include sodium hydroxide and 4-dimethylaminopyridine (DMAP) . The reaction can be carried out in various solvents such as acetonitrile, tetrahydrofuran (THF), or water .

Industrial Production Methods

Industrial production of this compound often involves the use of di-tert-butyl dicarbonate and a suitable amine in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve multiple purification steps, including crystallization and distillation, to obtain the final product .

Mechanism of Action

The mechanism of action of Boc-Dil involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from reacting with other reagents during chemical transformations. The Boc group can be selectively removed under acidic conditions, regenerating the free amine . The molecular targets and pathways involved in these processes are primarily related to the protection and deprotection of amine functionalities .

Comparison with Similar Compounds

Boc-Dil is compared with other similar compounds such as:

Uniqueness

This compound is unique due to its stability under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multi-step synthesis where selective protection and deprotection are crucial .

List of Similar Compounds

Properties

Molecular Formula

C15H29NO5

Molecular Weight

303.39 g/mol

IUPAC Name

3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoic acid

InChI

InChI=1S/C15H29NO5/c1-8-10(2)13(11(20-7)9-12(17)18)16(6)14(19)21-15(3,4)5/h10-11,13H,8-9H2,1-7H3,(H,17,18)

InChI Key

GFPJDRFAAIJFSY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)O)OC)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.